molecular formula C2H4O3 B3044208 Glycolic-2,2-D2 acid CAS No. 75502-10-2

Glycolic-2,2-D2 acid

Cat. No.: B3044208
CAS No.: 75502-10-2
M. Wt: 78.06 g/mol
InChI Key: AEMRFAOFKBGASW-DICFDUPASA-N
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Description

Glycolic-2,2-D2 acid, also known as hydroxyacetic acid-d2, is a deuterated form of glycolic acid. It is a stable isotope-labeled compound with the molecular formula C2H2D2O3. This compound is widely used in various scientific research fields due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycolic-2,2-D2 acid can be synthesized through several methods. One common approach involves the chlorination of acetic acid, followed by hydrolysis to produce glycolic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .

Industrial Production Methods: Industrial production of glycolic acid typically involves the hydrolysis of molten monochloroacetic acid using a 50% aqueous solution of sodium hydroxide at temperatures ranging from 90 to 130°C. The resulting solution contains glycolic acid with a concentration of approximately 60%, along with sodium chloride .

Chemical Reactions Analysis

Types of Reactions: Glycolic-2,2-D2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and iron (II) ions.

    Reduction: Catalytic hydrogenation.

    Substitution: Phosphorus trichloride.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Glycolic-2,2-D2 acid is unique due to its stable isotope labeling, which makes it valuable for tracing and quantification in scientific research. Its small molecular size allows for deeper penetration in dermatological applications, making it more effective than other alpha-hydroxy acids .

Properties

IUPAC Name

2,2-dideuterio-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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